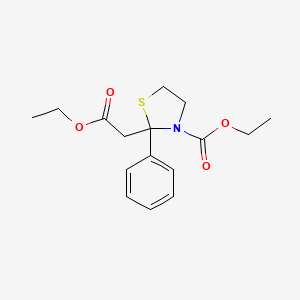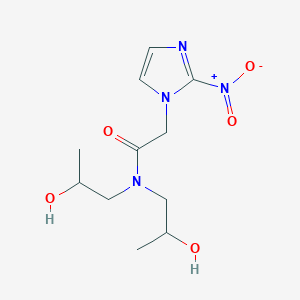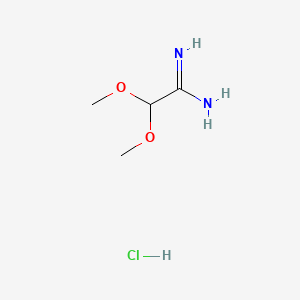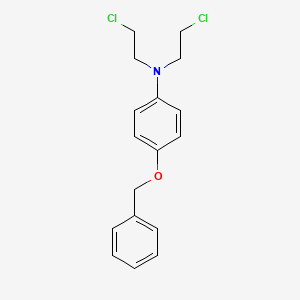
4-(Benzyloxy)-n,n-bis(2-chloroethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzyloxy)-n,n-bis(2-chloroethyl)aniline is an organic compound that features a benzyl ether group attached to an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-n,n-bis(2-chloroethyl)aniline typically involves the following steps:
Formation of the Benzyl Ether: The initial step involves the reaction of aniline with benzyl chloride in the presence of a base such as sodium hydroxide to form 4-(benzyloxy)aniline.
Alkylation: The next step involves the alkylation of 4-(benzyloxy)aniline with 2-chloroethyl chloride in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-n,n-bis(2-chloroethyl)aniline can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions.
Oxidation: The benzyl ether group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride are commonly employed.
Major Products
Nucleophilic Substitution: Products include substituted aniline derivatives.
Oxidation: Products include benzaldehyde or benzoic acid derivatives.
Reduction: Products include primary or secondary amines.
Scientific Research Applications
4-(Benzyloxy)-n,n-bis(2-chloroethyl)aniline has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of potential therapeutic agents.
Materials Science: It can be utilized in the development of novel materials with specific properties.
Biological Studies: It can serve as a probe to study biochemical pathways and interactions.
Industrial Applications: It can be used in the synthesis of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-n,n-bis(2-chloroethyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The benzyl ether group can also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxy)-n,n-bis(2-chloroethyl)benzamide
- 4-(Benzyloxy)-n,n-bis(2-chloroethyl)phenol
- 4-(Benzyloxy)-n,n-bis(2-chloroethyl)benzylamine
Uniqueness
4-(Benzyloxy)-n,n-bis(2-chloroethyl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both benzyl ether and chloroethyl groups allows for diverse chemical modifications and interactions, making it a versatile compound in various research fields.
Properties
CAS No. |
17794-35-3 |
|---|---|
Molecular Formula |
C17H19Cl2NO |
Molecular Weight |
324.2 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-4-phenylmethoxyaniline |
InChI |
InChI=1S/C17H19Cl2NO/c18-10-12-20(13-11-19)16-6-8-17(9-7-16)21-14-15-4-2-1-3-5-15/h1-9H,10-14H2 |
InChI Key |
AICZHGUHMDUPES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[Bis(2-chloroethyl)amino-phenylmethoxy-phosphoryl]aniline](/img/structure/B14006464.png)
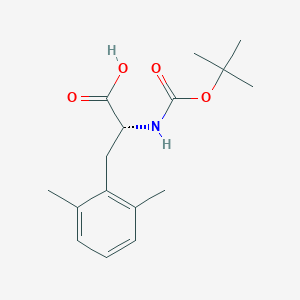
![5,5-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6(5H)-one](/img/structure/B14006468.png)
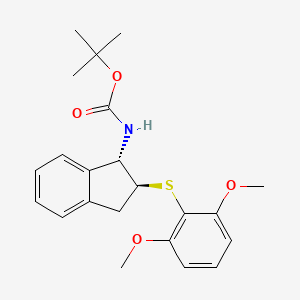
![(1S)-2'-(1-Pyrrolidinylcarbonyl)[1,1'-binaphthalene]-2-carboxylic acid](/img/structure/B14006487.png)
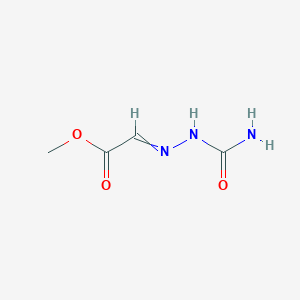
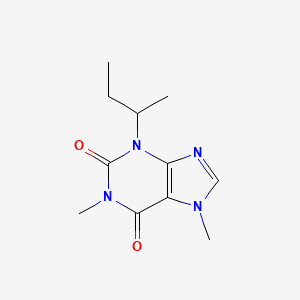
![1-(2-Chloroethyl)-1-nitroso-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)urea](/img/structure/B14006501.png)
![3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2-carbonitrile](/img/structure/B14006503.png)
![Methyl n-[(benzyloxy)carbonyl]phenylalanylleucinate](/img/structure/B14006517.png)
![2-[2-[(2-Methoxyacridin-9-yl)amino]ethylamino]ethanol](/img/structure/B14006525.png)
